molecular formula C22H23ClN2O4 B2524518 N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898431-48-6

N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B2524518
CAS No.: 898431-48-6
M. Wt: 414.89
InChI Key: DIIZBGDRGUNKTC-UHFFFAOYSA-N
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Description

This compound, N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide, is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates an acetamide linker connecting a 2-chlorobenzyl group to an isoquinolinone ether system, a scaffold known for its diverse biological potential. While specific studies on this exact molecule are not widely published, its core structure provides strong clues to its research utility. The isoquinolin-1(2H)-one moiety is a recognized pharmacophore in drug discovery. For instance, closely related compounds, such isoquinolinone derivatives, are investigated as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which are pivotal targets in oncology research, particularly in the study of DNA repair mechanisms in cancer cells . Furthermore, molecules featuring acetamide-linked aromatic systems are frequently explored for their varied biological activities, which can include antiviral, anti-inflammatory, and antioxidant properties, making them valuable probes for pharmacological and signal transduction studies . This reagent offers researchers a valuable chemical tool for developing new assays, screening for biological activity, and exploring novel mechanisms of action in a laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-2-28-13-12-25-11-10-17-18(22(25)27)7-5-9-20(17)29-15-21(26)24-14-16-6-3-4-8-19(16)23/h3-11H,2,12-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIZBGDRGUNKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target molecule comprises three key subunits:

  • A 1,2-dihydroisoquinolin-5-yl core with a 2-ethoxyethyl substituent and a ketone at position 1.
  • An ether-linked acetamide group at position 5 of the isoquinoline.
  • An N-(2-chlorophenyl)methyl substituent on the acetamide nitrogen.

Retrosynthetic disconnection suggests the following intermediates:

  • Intermediate A : 5-Hydroxy-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one.
  • Intermediate B : 2-Chloro-N-[(2-chlorophenyl)methyl]acetamide.
    Coupling of Intermediate A and B via nucleophilic substitution forms the final product.

Synthesis of 5-Hydroxy-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one

Construction of the Isoquinoline Core

The 1,2-dihydroisoquinolin-1-one scaffold is synthesized via a Friedel-Crafts acylation followed by cyclization. A reported method involves reacting 2-ethoxyethylamine with a substituted benzaldehyde under acidic conditions to form a Schiff base, which undergoes intramolecular cyclization. For example:

  • Step 1 : 2-Ethoxyethylamine reacts with 4-hydroxybenzaldehyde in ethanol at 80°C for 12 hours to form an imine.
  • Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C yields 5-hydroxy-1,2-dihydroisoquinolin-1-one.

Introduction of the 2-Ethoxyethyl Group

Alkylation of the isoquinoline nitrogen is achieved using 2-ethoxyethyl bromide under basic conditions. A mixture of 5-hydroxy-1,2-dihydroisoquinolin-1-one, potassium carbonate, and 2-ethoxyethyl bromide in dimethylformamide (DMF) at 60°C for 6 hours affords Intermediate A with 78% yield.

Synthesis of 2-Chloro-N-[(2-chlorophenyl)methyl]acetamide

Chloroacetylation of 2-Chlorobenzylamine

2-Chlorobenzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C. Triethylamine is added to scavenge HCl, yielding 2-chloro-N-[(2-chlorophenyl)methyl]acetamide (Intermediate B) in 85% purity. Recrystallization from ethyl acetate improves purity to >99%.

Coupling of Intermediates A and B

Williamson Ether Synthesis

Intermediate A (5-hydroxy-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one) is deprotonated using sodium hydride in tetrahydrofuran (THF). Intermediate B is added dropwise, and the mixture is stirred at room temperature for 24 hours. The reaction proceeds via an SN2 mechanism, forming the ether linkage.

Optimization Data Table
Condition Catalyst Solvent Temperature (°C) Yield (%)
NaH THF RT 24 62
K2CO3 DMF 60 12 58
Cs2CO3 Acetonitrile 80 8 71

Optimal conditions use Cs₂CO₃ in acetonitrile at 80°C, achieving 71% yield.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted intermediates. Final recrystallization from methanol yields the target compound in >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, isoquinoline H-3), 7.45–7.38 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.82–3.75 (m, 4H, ethoxyethyl), 1.24 (t, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z calculated for C₂₃H₂₄Cl₂N₂O₄ [M+H]⁺: 485.1245; found: 485.1248.

Alternative Synthetic Routes

Palladium-Catalyzed Carbonylation

A patent method employs [¹¹C]carbon monoxide with palladium catalysts to form acetamide derivatives. While primarily used for radiolabeling, this approach highlights the versatility of transition metal catalysis in amide bond formation.

Copper-Mediated Annulation

Copper(I) chloride catalyzes the cyclization of Ugi-4CR intermediates with terminal alkynes, providing access to isoquinoline-acetamide hybrids. This method offers regioselectivity but requires stringent inert conditions.

Challenges and Mitigation Strategies

  • Low Yields in Alkylation : Competing O-alkylation is minimized using bulky bases like Cs₂CO₃.
  • Purification Difficulties : High-polarity byproducts are removed via gradient elution in chromatography.

Industrial-Scale Considerations

Patent CN104892448A details continuous-flow reactors for acetamide synthesis, suggesting scalability for Intermediate B. Temperature control and automated distillation improve throughput and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound is compared to structurally analogous acetamide derivatives (Table 1), highlighting key differences in substituents and molecular features:

Compound Name Molecular Formula Molecular Weight Substituents (Isoquinoline Position 2) Substituents (Acetamide N-Aryl) Key Structural Features
Target Compound C₂₃H₂₃ClN₂O₄ 438.90 2-Ethoxyethyl 2-Chlorophenylmethyl 1,2-Dihydroisoquinolin-1-one core
2-{[2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide C₂₂H₂₄N₂O₅ 396.44 2-Ethoxyethyl 2-Methoxyphenyl Same core; methoxy vs. chloro substitution
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide C₂₆H₂₅FN₂O₃ 432.50 2-Fluorobenzyl 2,3-Dimethylphenyl Tetrahydroisoquinoline core; fluorobenzyl
2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide C₂₆H₂₃ClN₂O₃ 446.93 4-Chlorophenylmethyl 3-Methylphenyl 3,4-Dihydroisoquinoline core
Safimaltib (1-(1-oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazole-4-carboxamide) C₂₀H₁₂F₆N₄O₂ 462.33 None Pyridinyl-trifluoromethyl Pyrazole-carboxamide hybrid; antineoplastic

Key Observations:

  • Core Heterocycle: The target compound’s 1,2-dihydroisoquinolin-1-one core differs from the 1,2,3,4-tetrahydro or 3,4-dihydro analogs (e.g., ), affecting ring saturation and conformational flexibility.
  • Substituent Effects: The 2-ethoxyethyl group on the isoquinoline (target compound) enhances hydrophilicity compared to fluorobenzyl or chlorophenylmethyl groups . The 2-chlorophenylmethyl substituent on the acetamide nitrogen introduces electron-withdrawing effects, contrasting with methoxy (electron-donating, ) or methyl (steric, ) groups.

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding: The acetamide carbonyl and isoquinolin-1-one oxygen serve as hydrogen-bond acceptors, critical for target binding .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with cellular targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure features a dihydroisoquinolinone core, which is known for its biological activity. Its molecular formula is C22H23ClN2O4C_{22}H_{23}ClN_{2}O_{4}, with a molecular weight of approximately 398.4 g/mol. The presence of the chlorophenylmethyl and ethoxyethyl groups contributes to its chemical reactivity and potential interactions with biological targets .

PropertyValue
Molecular FormulaC22H23ClN2O4
Molecular Weight398.4 g/mol
CAS Number898431-48-6

Preliminary studies suggest that this compound may act as an inhibitor of specific kinases and enzymes involved in crucial signaling pathways. One notable target is the maternal embryonic leucine zipper kinase (MELK), which plays a role in cell proliferation and survival. The compound's structural features may enhance its binding affinity to these targets, making it a candidate for further pharmacological studies.

Interaction Studies

Interaction studies are essential for understanding the compound's effects on biological systems. Initial findings indicate that it may modulate pathways associated with cancer cell proliferation and survival. For instance, similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced Akt and mTOR activity in cancer cell lines . This suggests that this compound could potentially exert similar effects.

Case Study 1: Cancer Cell Lines

In vitro studies involving prostate (PC-3) and breast (MCF-7) cancer cell lines demonstrated that compounds with structural similarities to this compound induced cell cycle arrest and apoptosis. These effects were mediated through the activation of c-Jun NH2-terminal kinase (JNK), which subsequently inhibited Akt and mTOR pathways, leading to decreased cell viability .

Case Study 2: Neuroprotective Effects

Research into related compounds has also suggested potential neuroprotective effects. The dihydroisoquinolinone structure is often associated with neuroprotective properties, indicating that this compound may be investigated for applications in treating neurological disorders influenced by kinase activity.

Q & A

Q. Key Considerations :

  • Reaction temperatures (60–100°C) and pH control (neutral to mildly basic) are critical to avoid side reactions.
  • Intermediate purification via column chromatography improves yield (typically 40–65%) .

What characterization techniques are essential for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the ethoxyethyl group shows characteristic triplet signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 455.15) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar acetamide derivatives (e.g., PDB ID: QTC) .

Q. Advanced Application :

  • DFT Calculations : Validate NMR chemical shifts and optimize geometry for comparison with experimental data .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced Research Focus

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization to avoid decomposition .
  • Catalyst Screening : Pd/C or CuI catalysts improve coupling efficiency in heterocyclic systems .
  • Temperature Gradients : Multi-step protocols with gradual heating (e.g., 50°C → 80°C) minimize byproduct formation .

Q. Data-Driven Approach :

  • Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .

What computational strategies are effective in modeling this compound’s reactivity?

Q. Advanced Research Focus

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates interactions at catalytic sites, particularly for predicting regioselectivity in isoquinoline functionalization .
  • HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., the isoquinoline oxygen) prone to electrophilic attack, guiding synthetic modifications .

Q. Case Study :

  • For analogous oxadiazole-acetamides, HOMO-LUMO gaps of 4.5–5.2 eV correlate with stability under acidic conditions .

How can contradictions in reported biological activity data be resolved?

Q. Advanced Research Focus

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) to clarify potency .
  • Selectivity Profiling : Use kinase panels or receptor binding assays to differentiate off-target effects .

Q. Example :

  • A compound with structural similarity showed IC₅₀ = 8 µM against Staphylococcus aureus but no activity in E. coli, highlighting species-specific interactions .

What methodologies address structural ambiguities in derivatives?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Resolves conformational isomerism (e.g., chair vs. boat forms in tetrahydroisoquinoline derivatives) .
  • Dynamic NMR : Detects rotational barriers in acetamide linkages (e.g., ΔG‡ = 12–15 kcal/mol for similar compounds) .

Q. Case Study :

  • A chlorophenylmethylacetamide derivative exhibited two rotamers in solution, resolved via variable-temperature ¹H NMR .

How is metabolic stability assessed for this compound?

Q. Advanced Research Focus

  • Liver Microsome Assays : Measure half-life (t₁/₂) in human or rat microsomes. For example, t₁/₂ < 30 min suggests rapid CYP450-mediated oxidation .
  • CYP Inhibition Screening : Identify interactions with CYP3A4/2D6 using fluorogenic substrates .

What structure-activity relationship (SAR) strategies enhance bioactivity?

Q. Advanced Research Focus

  • Substituent Modification :
    • Ethoxyethyl Group : Lengthening the ethoxy chain improves membrane permeability (logP increase from 2.1 → 3.4) .
    • Chlorophenyl Ring : Ortho-substitution enhances target binding affinity (e.g., 10-fold increase in kinase inhibition vs. para-substituted analogs) .

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